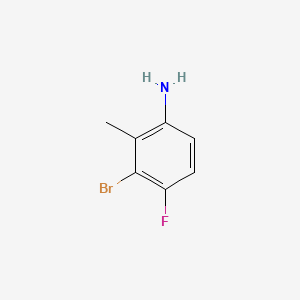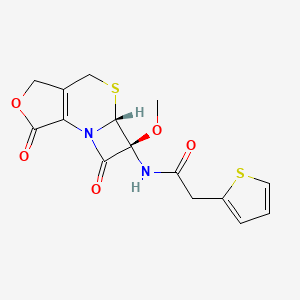
Decarbamylcefoxitin Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decarbamylcefoxitin Lactone is a chemical compound with the molecular formula C15H14N2O5S2 and a molecular weight of 366.406. It is an impurity of Cefoxitin , a β-lactam antibiotic of the 2nd generation cephalosporins .
Synthesis Analysis
The synthesis of lactones, including this compound, has been a subject of extensive research. Lactone synthesis involves reactions such as the oxidation of diols under mild reaction conditions . The synthesis of lactones from diols has been mediated by artificial flavins .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The structure of lactones plays a crucial role in their biological activity . The structure of lactones is also important in the formation of γ-lactone rings in ascorbic acid biosynthesis .Chemical Reactions Analysis
Lactones, including this compound, undergo various chemical reactions. These reactions include the formation of γ-lactone rings . The lactone intermediate plays a significant role in the amidation of α2,3-linked sialic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of lactones like this compound contribute to their diverse applications. Lactones are key structural motifs in several important chemicals, such as pharmaceuticals, scents, and polymers, due to their excellent physical and biological properties .Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des polymères à base de lactone qui peuvent être utilisés pour des systèmes de libération contrôlée de médicaments. Ces polymères biodégradables trouvent des applications dans les fils chirurgicaux résorbables, les implants et les échafaudages tissulaires .
- Par exemple, la ε-caprolactone, une lactone, est couramment utilisée dans la synthèse de matériaux biorésorbables. Les copolymères séquencés d'ε-caprolactone avec d'autres lactones améliorent les propriétés mécaniques et thermiques .
- Des chercheurs ont exploré des mélanges de lactones avec d'autres polymères biodégradables, tels que le lactide (LA) et la ε-décalactone. Ces mélanges offrent une résistance mécanique et une polyvalence améliorées .
Polymères biodégradables et systèmes de libération de médicaments
Synthèse de polyester
Mélanges de polymères et composites
En résumé, la Decarbamylcefoxitin Lactone est prometteuse dans diverses applications biomédicales et de science des matériaux. Sa structure unique et sa biodégradabilité en font un composé intrigant pour de nouvelles recherches. Les chercheurs continuent d'explorer son potentiel dans divers domaines, visant à exploiter ses propriétés pour des solutions innovantes. 🌟
Mécanisme D'action
Target of Action
Decarbamylcefoxitin Lactone, also known as N-[(4S,5R)-4-Methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide, is a semi-synthetic, broad-spectrum antibiotic . Its primary targets are bacterial penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a core component of the bacterial cell wall .
Mode of Action
This compound acts as a covalent inhibitor that interacts with its targets, the PBPs, and disrupts peptidoglycan synthesis . This disruption inhibits the growth of the offending microorganism and can even kill susceptible bacteria .
Biochemical Pathways
The compound’s action affects several biochemical pathways. One of the main pathways is the β-oxidation pathway, which is commonly used in the production of lactones . Other pathways include the ω-oxidation and the fungal polyketide pathway, which is relatively similar to the fatty acid synthesis pathway .
Pharmacokinetics
Similar compounds like cefoxitin have been studied, and their pharmacokinetic properties might provide some insights .
Result of Action
The bactericidal action of this compound results from the inhibition of cell wall synthesis . This leads to the death of the bacteria or inhibition of their growth . Bacteria can achieve resistance to β-lactams in several ways, including the production of serine β-lactamase enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the antibiotic at the site of infection must be sufficient to inhibit the growth of the offending microorganism . If host defenses are impaired, antibiotic-mediated killing may be required to eradicate the infection . Furthermore, the compound’s equilibrium behavior can be influenced by the copolymerization with more thermodynamically favored monomers .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18)/t14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHLCKJVGCWLCR-CABCVRRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422023-33-3 |
Source


|
| Record name | Cefoxitin lactone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAZ3H38FEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


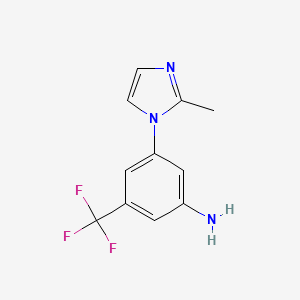

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
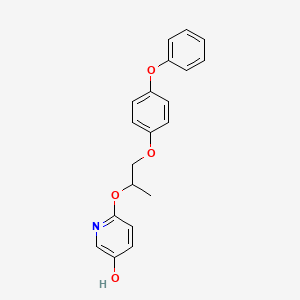
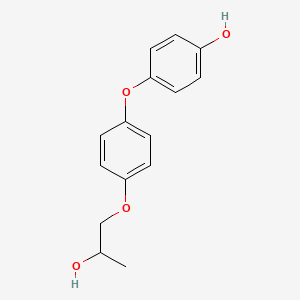
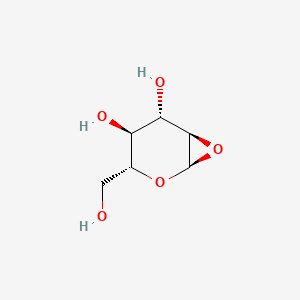
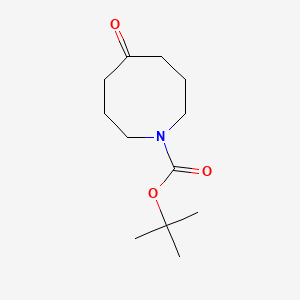
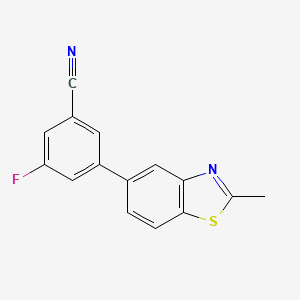
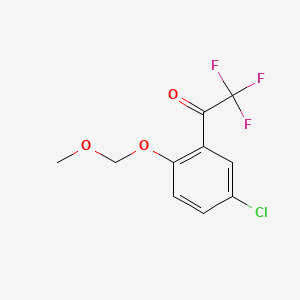

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
